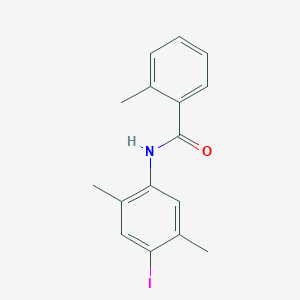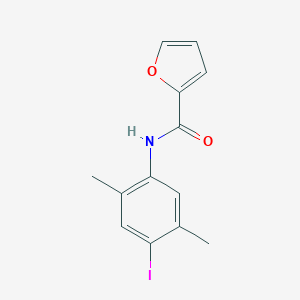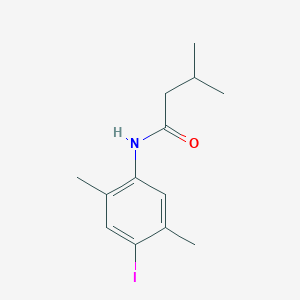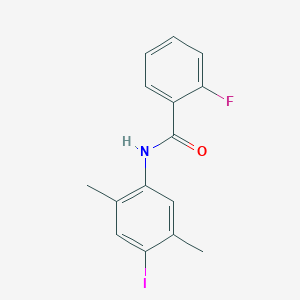![molecular formula C17H20N4O4 B244641 N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide, commonly known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog that exhibits potent anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Wirkmechanismus
The mechanism of action of EF24 is complex and involves multiple pathways. EF24 has been shown to inhibit the NF-κB pathway by preventing the translocation of the NF-κB subunit p65 to the nucleus, thus reducing the production of pro-inflammatory cytokines. EF24 has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, EF24 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
EF24 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-oxidant properties, EF24 has been found to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis. EF24 has also been shown to reduce the levels of inflammatory markers, such as TNF-α and IL-6, in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
EF24 has several advantages for lab experiments, including its stability, solubility, and low toxicity. EF24 can also be easily synthesized in large quantities, making it readily available for research purposes. However, EF24 has some limitations, including its poor bioavailability and rapid metabolism, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for EF24 research, including exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of EF24 and to optimize its pharmacokinetic properties to improve its efficacy in vivo. EF24 also has potential applications in drug delivery systems, such as nanoparticles, to improve its bioavailability and targeted delivery.
Synthesemethoden
EF24 can be synthesized through a multistep process that involves the condensation of 4-ethylpiperazine and 4-nitrobenzaldehyde, followed by reduction with sodium borohydride to produce 4-(4-ethylpiperazin-1-yl)aniline. The resulting compound is then reacted with 5-nitrofuran-2-carboxylic acid to yield EF24.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB pathway, which plays a crucial role in the regulation of inflammation. EF24 has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, EF24 has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
Molekularformel |
C17H20N4O4 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-2-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-17(22)15-7-8-16(25-15)21(23)24/h3-8H,2,9-12H2,1H3,(H,18,22) |
InChI-Schlüssel |
FZRCAPSQRSYOAK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244561.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)
